5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as stirring, heating, and refluxing to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetonitrile: Shares the trimethoxyphenyl group but differs in its overall structure and applications.
3,4,5-Trimethoxyamphetamine: Another compound with the trimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been identified as an inhibitor of tubulin polymerization, which plays a crucial role in cell division. This inhibition leads to antiproliferative effects, particularly in cancer cells. The compound's structure allows it to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics and resulting in cell cycle arrest at the G2/M phase .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties across various cancer cell lines. The following table summarizes its activity against specific cancer types:
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 0.08 - 12.07 | Strong anti-proliferation |
A549 (Lung) | Not specified | Antiproliferative activity |
HT-29 (Colorectal) | Not specified | Antiproliferative activity |
HepG2 (Liver) | Not specified | Antiproliferative activity |
The compound's effectiveness varies among different cell lines, with the MCF-7 line showing particularly high sensitivity .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6. In studies comparing its efficacy with standard anti-inflammatory drugs like dexamethasone, it showed comparable results in reducing inflammation markers at similar concentrations .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be linked to its structural components. The presence of the trimethoxyphenyl group is critical for its binding affinity and subsequent biological effects. Research indicates that modifications to this moiety can significantly alter the compound's activity profile, highlighting the importance of SAR studies in optimizing therapeutic agents based on this scaffold .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:
- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and tested for their anticancer activities. Compounds with similar structural features showed promising results against various cancer types.
- Molecular Modeling : Docking studies have elucidated the binding interactions between the compound and tubulin, providing insights into how structural variations can enhance or diminish biological activity .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of the compound in conditions such as LPS-induced inflammation, confirming its potential as a therapeutic agent .
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-16-9-4-7(8-6-11(13)15-14-8)5-10(17-2)12(9)18-3/h4-6H,1-3H3,(H3,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASLKPOJZFAGHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.